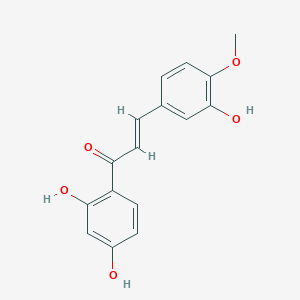

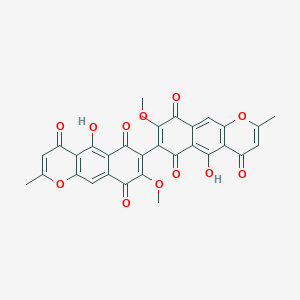

Acrylophenone, 2',4'-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-

説明

Synthesis Analysis

The synthesis of compounds related to acrylophenone involves base-catalyzed reactions and various condensation processes. For example, a new dipolarophile used to construct bioactive heterocycles was synthesized via a base-catalyzed reaction of trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, showcasing a method to produce compounds with acrylophenone structures (Kavitha et al., 2006). Another method involves the condensation of 4-methoxyacetophenone with diethyl oxalate under basic conditions, resulting in dihydroxy derivatives (Nye et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to acrylophenone reveals intricate details about their crystallization and hydrogen bonding patterns. The compound 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile, for instance, crystallizes in the monoclinic space group P21/c, exhibiting both inter- and intramolecular hydrogen bonds (Kavitha et al., 2006). This intricate bonding plays a crucial role in the compound's stability and reactivity.

科学的研究の応用

Pyrimidines in Anti-Inflammatory Activities

- Field : Medicinal Chemistry

- Application : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory activities .

- Methods : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Chalcones in Antimalarial Activity

- Field : Pharmacology

- Application : Structurally related chalcones, including butein and 2’,4’-dihydroxy-3,4-dimethoxychalcone (DHDM), have been investigated for their potential antimalarial activity .

- Methods : Experimental and computational investigations were conducted to elucidate possible molecular mechanisms by which these compounds clear malaria parasites .

- Results : The work suggests butein as a better antimalarial compound due to its structural features which allow it to have greater intermolecular interactions, higher antioxidant activity and to create a covalent complex at the active site of falcipain-2 .

Chalcones in Antioxidant Activities

- Field : Pharmacology

- Application : Chalcones are secondary metabolites belonging to the flavonoid family that are ubiquitous in edible and medicinal plants. They exert great diversity in pharmacological activities such as antioxidant .

- Methods : The antioxidant activities of chalcones are attributed to their ability to scavenge free radicals and reactive oxygen species .

- Results : Studies reveal that a large number of chalcones exhibit potent antioxidant effects .

Chalcones in Anticancer Activities

- Field : Oncology

- Application : Chalcones have been studied for their potential anticancer activities .

- Methods : Experimental investigations were conducted to elucidate possible molecular mechanisms by which these compounds inhibit cancer cell proliferation .

- Results : The work suggests that certain chalcones can inhibit cancer cell growth and induce apoptosis .

Chalcones in Antimicrobial Activities

- Field : Microbiology

- Application : Chalcones have been studied for their potential antimicrobial activities .

- Methods : Experimental investigations were conducted to elucidate possible molecular mechanisms by which these compounds inhibit microbial growth .

- Results : The work suggests that certain chalcones can inhibit the growth of various bacteria and fungi .

Chalcones in Antiviral Activities

- Field : Virology

- Application : Chalcones have been studied for their potential antiviral activities .

- Methods : Experimental investigations were conducted to elucidate possible molecular mechanisms by which these compounds inhibit viral replication .

- Results : The work suggests that certain chalcones can inhibit the replication of various viruses .

特性

IUPAC Name |

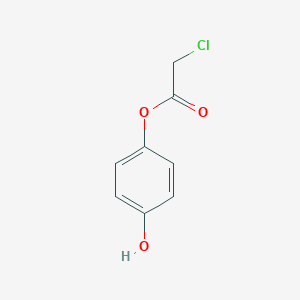

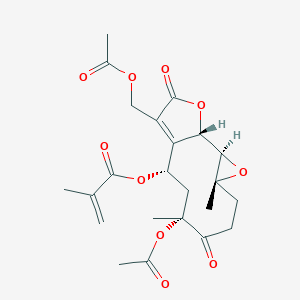

(E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-7-3-10(8-15(16)20)2-6-13(18)12-5-4-11(17)9-14(12)19/h2-9,17,19-20H,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVFVBIJKULVHA-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acrylophenone, 2',4'-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- | |

CAS RN |

13323-67-6 | |

| Record name | 4-O-Methylbutein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013323676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)